molecular formula C21H20FN7 B611966 Ilginatinib CAS No. 1239358-86-1

Ilginatinib

Cat. No. B611966
M. Wt: 389.43
InChI Key: UQTPDWDAYHAZNT-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ilginatinib, also known as NS-018, is a potent inhibitor of Janus kinase 2 (JAK2) enzyme activity and Src-family kinases . It is developed by NS Pharma .


Molecular Structure Analysis

Ilginatinib has been analyzed in-depth for its co-crystal structures with JAK2 . It has an IC50 value of 0.72 nM for JAK2 at the kinase level, with 46-fold, 54-fold, and 31-fold higher selectivity for JAK2 than for JAK1, JAK3, and TYK2, respectively .


Physical And Chemical Properties Analysis

Ilginatinib has a molecular formula of C21H20FN7 and a molecular weight of 389.43 . It is a solid substance that is soluble in DMSO .

Scientific Research Applications

  • Zimmermann, N. et al. (2003). This study investigates experimental asthma and identifies arginase in asthma pathogenesis through DNA microarray analysis of lung tissue from mice with experimental asthma. The research emphasizes the role of genes related to metabolism of basic amino acids in asthma signature genes, highlighting the importance of targeting arginine metabolism in allergic disorders (Zimmermann et al., 2003).

  • Read, T. et al. (2001). This paper describes a technique for treating malignant brain tumors based on local delivery of the anti-angiogenic protein endostatin, highlighting the potential of using encapsulated genetically engineered cells in brain tumor therapy (Read et al., 2001).

  • Endo, M. et al. (2006). The study focuses on the imaging of gefitinib-related interstitial lung disease, providing insights into the pulmonary toxicity induced by the molecular-targeting drug gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor (Endo et al., 2006).

  • Jain, S. et al. (2015). This research demonstrates the effectiveness of a non-viral gene transfection strategy to repolarize macrophages from M1 to M2 functional subtype for the treatment of rheumatoid arthritis (RA), using IL-10 cytokine encoding plasmid DNA encapsulated into alginate based nanoparticles (Jain et al., 2015).

  • Ozanne, J. et al. (2014). This study shows how clinically approved cancer drugs bosutinib and dasatinib induce several hallmark features of ‘regulatory’-like macrophages, potentially offering insights into new therapeutic strategies for chronic inflammatory diseases (Ozanne et al., 2014).

Future Directions

Ilginatinib has been evaluated in a phase 1/2 dose-escalation study in patients with prior Jak inhibitor exposure and demonstrated improvements in symptoms and spleen size with minimal myelosuppression . A phase 2 randomized study comparing Ilginatinib to best available therapy (BAT) in patients with myelofibrosis is underway .

properties

IUPAC Name

6-N-[(1S)-1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN7/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21/h3-14H,1-2H3,(H2,24,26,27,28)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTPDWDAYHAZNT-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201115696
Record name N2-[(1S)-1-(4-Fluorophenyl)ethyl]-4-(1-methyl-1H-pyrazol-4-yl)-N6-2-pyrazinyl-2,6-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201115696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ilginatinib

CAS RN

1239358-86-1
Record name N2-[(1S)-1-(4-Fluorophenyl)ethyl]-4-(1-methyl-1H-pyrazol-4-yl)-N6-2-pyrazinyl-2,6-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1239358-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NS-018
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239358861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NS-018
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12784
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N2-[(1S)-1-(4-Fluorophenyl)ethyl]-4-(1-methyl-1H-pyrazol-4-yl)-N6-2-pyrazinyl-2,6-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201115696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ILGINATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56R994WX4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.